2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide
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Overview
Description
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure integrates elements of benzo[d]isothiazol, pyrimidine, and sulfonamide, indicating its potential for diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide can be achieved through a multi-step organic synthesis process:
The initial step often involves the preparation of the benzo[d]isothiazol intermediate.
Subsequently, sulfonamide formation is carried out by reacting the benzo[d]isothiazol intermediate with an appropriate sulfonyl chloride, under conditions such as the presence of a base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane).
Coupling with the pyrimidine derivative occurs next, likely under acidic or basic conditions, to form the final product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized through process intensification techniques:
Use of flow chemistry to enhance reaction rates and yields.
Optimization of reaction temperatures, pressures, and solvent systems to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide undergoes several types of chemical reactions:
Oxidation: : The benzo[d]isothiazol moiety can be oxidized further, altering its reactivity.
Reduction: : The compound can undergo reduction reactions, particularly at the sulfonamide group.
Substitution: : Both electrophilic and nucleophilic substitution reactions are feasible, especially at the aromatic rings and the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Halogenating agents for electrophilic substitution and nucleophiles like amines or alcohols for nucleophilic substitution.
Major Products
The major products depend on the specific reactions:
Oxidation yields higher oxidation state compounds.
Reduction leads to amine derivatives.
Substitution produces a variety of modified aromatic compounds.
Scientific Research Applications
In Chemistry
It serves as a starting material for synthesizing more complex molecules in organic chemistry.
Its structural diversity makes it a useful tool for studying reaction mechanisms and kinetics.
In Biology
Its derivatives could be explored for antimicrobial activity.
In Medicine
The compound and its derivatives might exhibit therapeutic properties, such as anti-inflammatory or anti-cancer activities.
In Industry
Its stability and reactivity profile make it suitable for material science applications, such as in the development of new polymers or nanomaterials.
Mechanism of Action
The exact mechanism of action depends on the specific application:
In biological systems, it may interact with molecular targets like proteins or DNA, modulating their activity.
Its sulfonamide group can act as a pharmacophore, potentially inhibiting enzyme activity by mimicking natural substrates or cofactors.
Comparison with Similar Compounds
Unique Aspects
The combination of benzo[d]isothiazol, pyrimidine, and sulfonamide moieties in a single molecule provides a unique structural scaffold.
This structural diversity may confer a broader spectrum of biological activities compared to simpler compounds.
Similar Compounds
Sulfa drugs like sulfamethoxazole share the sulfonamide pharmacophore.
Pyrimidine-based inhibitors, such as those used in cancer therapy, also exhibit similarities.
Comparatively, 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide is distinct in its multi-functional design, potentially offering enhanced versatility in its applications.
Properties
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O6S2/c1-13(25-19(27)16-5-2-3-6-17(16)33(25,30)31)18(26)23-14-7-9-15(10-8-14)32(28,29)24-20-21-11-4-12-22-20/h2-13H,1H3,(H,23,26)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCUIANBJQFPHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)N3C(=O)C4=CC=CC=C4S3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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